4-(3-Bromophenyl)-1,2-thiazole

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Select 4-(3-Bromophenyl)-1,2-thiazole to access a differentiated 1,2-thiazole (isothiazole) core, not the common 1,3-thiazole. The 1,2-N/S relationship creates a unique dipole and electronic profile that directly impacts molecular recognition—critical for FAAH/sEH inhibitor programs where meta-substitution effects can shift IC₅₀ values by orders of magnitude. The 3-bromophenyl substituent provides a versatile aryl bromide handle for parallel diversification via cross-coupling, enabling rapid SAR exploration around this underexplored scaffold.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
Cat. No. B13738467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-1,2-thiazole
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CSN=C2
InChIInChI=1S/C9H6BrNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H
InChIKeyKREAUUOOTGWVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-1,2-thiazole: Procurement Baseline and Molecular Characterization


4-(3-Bromophenyl)-1,2-thiazole is a heterocyclic organic compound characterized by a 1,2-thiazole (isothiazole) core ring substituted at the 4-position with a 3-bromophenyl group . It belongs to the broader class of phenylisothiazoles, which are structurally distinct from the more common 1,3-thiazole analogs due to the 1,2-relationship of sulfur and nitrogen atoms in the heteroaromatic ring [1]. This specific substitution pattern introduces unique electronic and steric properties that influence its behavior as a synthetic building block and its potential biological interactions .

4-(3-Bromophenyl)-1,2-thiazole: Why In-Class Analogs Are Not Direct Replacements


The 1,2-thiazole (isothiazole) core of this compound is a critical differentiator from more common 1,3-thiazole-based building blocks. The 1,2-relationship of nitrogen and sulfur atoms creates a distinct electronic distribution and dipole moment compared to the isomeric 1,3-thiazole, directly impacting molecular recognition in biological systems and reactivity in cross-coupling reactions [1]. Furthermore, the 3-bromo substitution pattern on the phenyl ring is a specific structural feature not shared by unsubstituted, para-substituted, or other halogenated phenyl analogs. Structure-Activity Relationship (SAR) studies on related 4-phenylthiazole scaffolds demonstrate that even minor changes to the phenyl ring substitution can result in orders-of-magnitude differences in enzyme inhibition potency (e.g., IC50 values ranging from >10,000 nM to single-digit nM for FAAH and sEH) [2]. This highlights that this specific molecular architecture cannot be arbitrarily replaced by a generic 'bromophenyl thiazole' without rigorous validation of the intended application's structural requirements.

4-(3-Bromophenyl)-1,2-thiazole: Quantified Differentiation and Evidence Guide


Isothiazole vs. Thiazole Core: Impact on Reactivity and Binding

The 1,2-thiazole (isothiazole) core confers distinct physicochemical properties compared to its 1,3-thiazole isomer. The 1,2-relationship of the sulfur and nitrogen atoms results in a different electron density distribution across the aromatic ring, which can alter hydrogen-bonding acceptor/donor capabilities and pi-stacking interactions with biological targets [1]. This fundamental electronic difference can lead to divergent biological activities; for example, in a study profiling a focused library of fragment-sized thiazoles and thiadiazoles, the specific heterocyclic core (1,2- vs 1,3-thiazole) was a key determinant of promiscuity and on-target engagement [2].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Meta-Bromo Substitution: Comparative SAR Inference from 4-Phenylthiazole Dual Inhibitors

While direct quantitative data for 4-(3-Bromophenyl)-1,2-thiazole is not publicly available in the accessed sources, high-quality SAR from a related 4-phenylthiazole scaffold provides a strong class-level inference. In this study, the addition of a para-bromo substituent to a 4-phenylthiazole core (Compound 6d) improved inhibition potency against human Fatty Acid Amide Hydrolase (FAAH) by approximately 4-fold compared to the unsubstituted parent compound (Compound 6a), reducing the IC50 from 510 nM to 130 nM [1]. The same modification had no measurable effect on soluble epoxide hydrolase (sEH) inhibition, with both compounds showing IC50 >10,000 nM [1]. This data demonstrates that halogen substitution on the phenyl ring of this scaffold can significantly and selectively modulate enzyme activity. The 3-bromo substitution on the 1,2-thiazole analog is expected to impart a different electronic and steric profile, potentially leading to a unique selectivity and potency fingerprint.

Pain Research Enzyme Inhibition Structure-Activity Relationship

Synthetic Utility: Versatile Bromine Handle for Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring provides a well-established and versatile synthetic handle. Unlike the unsubstituted phenyl analog (4-phenylisothiazole, CAS 936-46-9) [1] or analogs with less reactive halogens (e.g., chloro or fluoro), the aryl bromide enables efficient participation in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [2]. This allows for the late-stage diversification of the molecule, making it a significantly more valuable building block for library synthesis and lead optimization compared to its non-halogenated counterpart. While direct comparative yield data for this specific compound is not available in the public domain, the synthetic utility of an aryl bromide is a fundamental principle in organic chemistry and a key driver for procurement [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-(3-Bromophenyl)-1,2-thiazole: Key Research and Industrial Application Scenarios


Optimization of FAAH/sEH Dual Inhibitors for Pain Research

A medicinal chemistry team working on non-opioid pain therapeutics can utilize 4-(3-Bromophenyl)-1,2-thiazole as a key intermediate. Based on class-level SAR, the 3-bromo substituent allows the exploration of meta-substitution effects on the phenyl ring of the isothiazole core, which is a less explored region than the para-position for this scaffold [1]. This could lead to the discovery of analogs with improved selectivity for FAAH over sEH, or vice versa, addressing a key challenge in developing safe and effective dual inhibitors [1].

Generation of Diverse Compound Libraries via Late-Stage Functionalization

In a fragment-based drug discovery or hit-to-lead program, 4-(3-Bromophenyl)-1,2-thiazole is a high-value building block. Its aryl bromide serves as a versatile point for diversification through parallel synthesis [2]. This enables the rapid exploration of chemical space around the 1,2-thiazole core, a scaffold with a unique electronic profile compared to the more common 1,3-thiazole [3]. This approach is more efficient than synthesizing each analog from scratch.

Agrochemical Discovery and Development

Isothiazole derivatives are established scaffolds in agrochemical research, with patents describing their use as fungicides, herbicides, and plant disease control agents [4]. The 3-bromophenyl substituent provides a crucial handle for introducing structural diversity to optimize properties like potency, spectrum of activity, and environmental fate. The 1,2-thiazole core itself is a known component of bioactive molecules in this field [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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